Ethyl uridine triphosphate is classified as a nucleotide, specifically a ribonucleotide, which consists of a ribose sugar, a uracil base, and three phosphate groups. It is synthesized from uridine through specific chemical modifications. The compound falls under the broader category of nucleotide triphosphates, which are essential for various biological processes including RNA synthesis and energy transfer.
The synthesis of ethyl uridine triphosphate typically involves several key steps:
The synthesis requires careful control of reaction conditions, including temperature and pH, to optimize yield and purity. An example procedure might include stirring the reaction mixture under inert atmosphere conditions to prevent degradation.
Ethyl uridine triphosphate has a complex molecular structure characterized by:
The molecular formula for ethyl uridine triphosphate can be represented as C₉H₁₃N₂O₉P₃. Its molar mass is approximately 357.2 g/mol.
Ethyl uridine triphosphate participates in several important biochemical reactions:
The incorporation into RNA typically requires specific conditions such as the presence of magnesium ions and an appropriate template strand for polymerization.
The mechanism by which ethyl uridine triphosphate acts involves its incorporation into nascent RNA strands during transcription. The ethyl modification can affect the stability and interactions of the resulting RNA molecule, potentially influencing its function and behavior in biological systems.
Studies have shown that modified nucleotides like ethyl uridine triphosphate can alter the kinetics of RNA polymerization and affect the folding and stability of RNA structures.
Relevant data indicates that modifications like those found in ethyl uridine triphosphate can enhance resistance to enzymatic degradation compared to natural nucleotides.
Ethyl uridine triphosphate has several scientific uses:
Ethyl uridine triphosphate (5-ethyl-UTP) belongs to the class of C5-modified pyrimidine triphosphates, where an ethyl group replaces the hydrogen at the uracil 5-position. RNA polymerases recognize this analog through specific structural accommodations:
Table 1: Steric and Electronic Properties of Uridine Triphosphate Analogs
Modification | Group Volume (ų) | Δ H-bond Strength (kcal/mol) | Relative Kₘ (vs. UTP) |
---|---|---|---|
UTP (unmodified) | 0 | 0 | 1.0 |
5-Ethyl-UTP | 52 | -0.8 | 2.5 |
5-Ethynyl-UTP | 46 | -1.2 | 3.0 |
5-Propyl-UTP | 70 | -1.0 | 5.8 |
Incorporation efficiency varies significantly between polymerase families:
Table 2: Incorporation Efficiency Across Polymerase Types
Polymerase Type | Organism | 5-Ethyl-UTP Efficiency (%) | Key Limiting Factor |
---|---|---|---|
RNA Pol I | O. masou (salmon) | 95-110% | Minimal steric exclusion |
T7 RNA Pol | Bacteriophage T7 | 60-70% | Moderate fidelity control |
RNA Pol II | Mammalian cells | 40-50% | Proofreading domains |
RNA Pol III | Mammalian cells | 55-65% | Template affinity reduction |
Modified nucleotides challenge transcriptional accuracy through multiple mechanisms:
Incorporation kinetics vary with local sequence context:
Table 3: Sequence Context Effects on Ethyl-UTP Incorporation
Template Context | Incorporation Rate (rel. to UTP) | Misincorporation Frequency | Dominant Error Type |
---|---|---|---|
Poly(A) | 0.92 | 1/4,500 | U→G transversion |
Poly(U) | 0.65 | 1/3,200 | U→C transition |
5'-GUG-3' | 0.78 | 1/2,100 | Deletion |
5'-AUA-3' | 1.05 | 1/5,800 | None detected |
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